molecular formula C13H21N3O2 B2887689 N-(Cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-YL)pentanamide CAS No. 1436014-97-9

N-(Cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-YL)pentanamide

Cat. No. B2887689
CAS RN: 1436014-97-9
M. Wt: 251.33
InChI Key: PRCVTIPBHWSOJJ-UHFFFAOYSA-N
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Description

Compounds with a structure similar to “N-(Cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-YL)pentanamide” often belong to a class of organic compounds known as piperidines . Piperidines are six-membered heterocyclic compounds containing one nitrogen atom . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of similar compounds often involves various intra- and intermolecular reactions . For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve interactions with various biological targets. For example, apixaban, a compound with a similar structure, is a direct inhibitor of activated factor X (FXa), a key enzyme in the coagulation cascade .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, 2-(2-oxopiperidin-1-yl)-2-phenylacetic acid is a powder at room temperature .

Scientific Research Applications

Synthesis of Biologically Active Piperidines

Piperidine derivatives are crucial in the pharmaceutical industry, being present in over twenty classes of pharmaceuticals . The compound can serve as a key intermediate in the synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives have shown promise in the development of new drugs due to their significant biological activity.

Pharmacological Applications

The piperidine moiety is a common feature in many pharmacologically active compounds. N-(Cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-YL)pentanamide could be utilized in the discovery and biological evaluation of potential drugs containing the piperidine structure . This includes the development of compounds with potential anti-tubercular properties, as piperidine derivatives have been explored for their efficacy against Mycobacterium tuberculosis .

Anti-Tubercular Agents

Research has indicated that piperidine derivatives can be designed and synthesized as potent anti-tubercular agents . The compound may be modified to enhance its activity against tuberculosis, contributing to the development of new and effective anti-TB drugs.

Inflammasome Modulation

Piperidine derivatives have been studied for their role in modulating the NLRP3 inflammasome, which is implicated in various inflammatory diseases . N-(Cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-YL)pentanamide could be a precursor in synthesizing compounds that target reactive oxygen species production, lysosomal destabilization, and post-translational modifications to control inflammasome activation.

Anticoagulant Therapy

The compound has potential applications in the development of anticoagulant drugs. For instance, apixaban, a direct and orally bioavailable factor Xa inhibitor, contains a similar piperidin-1-yl moiety and is used for the prevention and treatment of thromboembolic diseases . Research into similar compounds could lead to new therapies for conditions such as deep vein thrombosis and pulmonary embolism.

Anti-Proliferative Activities

Piperidine derivatives have been synthesized and characterized for their anti-proliferation activities . N-(Cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-YL)pentanamide could be explored for its potential in creating novel cyano oximino sulfonate derivatives, which may have applications in cancer therapy by inhibiting the proliferation of malignant cells.

Mechanism of Action

The mechanism of action of similar compounds often involves inhibition of specific enzymes. For instance, apixaban inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .

Safety and Hazards

The safety and hazards of similar compounds depend on their specific structure and properties. For example, 2-(2-oxopiperidin-1-yl)-2-phenylacetic acid has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H335 .

Future Directions

The future directions for research on similar compounds could involve the design and synthesis of new derivatives with improved pharmacological properties, the exploration of new synthetic routes, and the investigation of their mechanisms of action .

properties

IUPAC Name

N-(cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-10(2)9-11(13(18)15-7-6-14)16-8-4-3-5-12(16)17/h10-11H,3-5,7-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCVTIPBHWSOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC#N)N1CCCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-YL)pentanamide

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